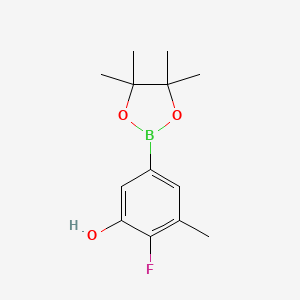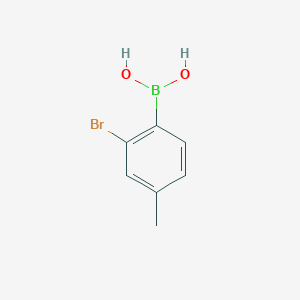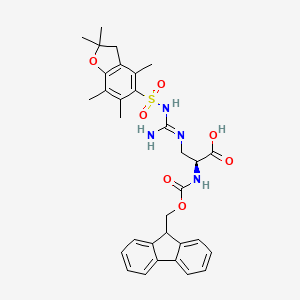
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH), also known as Fmoc-L-Agp, is a synthetic amino acid with potential applications in the pharmaceutical and biotechnology industries. Fmoc-L-Agp is a derivative of the naturally occurring amino acid L-arginine and has a guanidino group attached to the side chain. This guanidino group is thought to enhance the solubility of the amino acid and make it more suitable for use in drug delivery systems.
Mecanismo De Acción
Target of Action
Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .
Mode of Action
It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), exhibit weak antibacterial activity against gram-negative bacteria due to their inability to cross the bacterial membrane .
Biochemical Pathways
The antibacterial activity of fmoc conjugated amino acids suggests they may interfere with bacterial cell wall synthesis or other essential processes .
Result of Action
The antibacterial properties of fmoc conjugated amino acids suggest they may lead to bacterial cell death .
Action Environment
The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) in laboratory experiments include its solubility, stability, and affinity for target receptors. It is also relatively easy to synthesize and purify, making it a useful reagent for peptide synthesis. The main limitation of using (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the use of (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH). These include the development of peptide-based drugs and vaccines, the use of (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) in the development of novel drug delivery systems, and the use of (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) in the synthesis of modified nucleic acids. In addition, further research into the biochemical and physiological effects of (S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) may lead to new and improved applications for this amino acid.
Métodos De Síntesis
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) can be synthesized by a number of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the amino acid is attached to a solid-phase support such as a polystyrene resin or a polystyrene-based copolymer. The amino acid is then deprotected and the guanidino group is introduced. The resulting product is then cleaved from the solid-phase support and purified. In solution-phase peptide synthesis, the amino acid is deprotected and the guanidino group is introduced in solution. The product is then purified by precipitation or chromatography.
Aplicaciones Científicas De Investigación
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH) has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other organic molecules. It has also been used in the synthesis of modified nucleic acids and as a ligand for affinity chromatography. In addition, it has been used as a reagent in the synthesis of peptide-based drugs, and as a building block for the synthesis of peptide-based vaccines.
Propiedades
IUPAC Name |
(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRFPSBMLTXSO-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



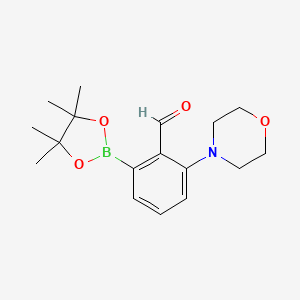
![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
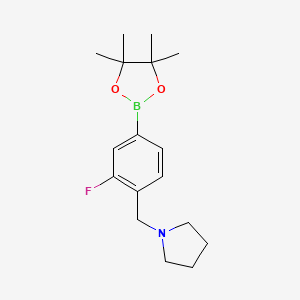
![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)
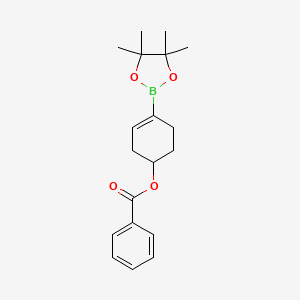

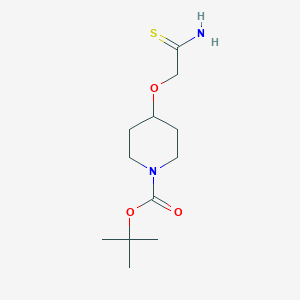
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
